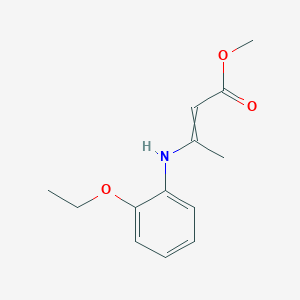
Methyl 3-(2-ethoxyanilino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-ethoxyanilino)but-2-enoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-ethoxyanilino)but-2-enoate can be synthesized from methyl 3-oxobutanoate and 4-ethoxybenzenamine using a catalytic amount of indium(III) bromide (InBr3) under solvent-free conditions . The reaction involves the formation of a β-enamino ester, which is facilitated by the catalytic action of InBr3. The reaction conditions are typically mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of catalytic processes and solvent-free conditions can be advantageous in industrial settings due to their cost-effectiveness and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of an ethoxyanilino group.
Methyl 3-(4-ethoxyanilino)but-2-enoate: A positional isomer with the ethoxy group attached to the 4-position of the aniline ring.
Uniqueness
Methyl 3-(2-ethoxyanilino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
885469-89-6 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3 |
InChI-Schlüssel |
VEZFAYUTCAUJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


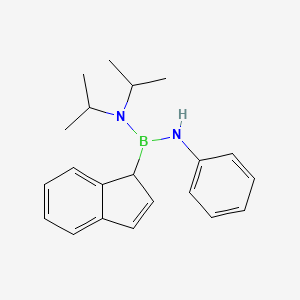
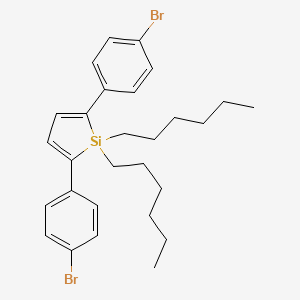
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)

![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
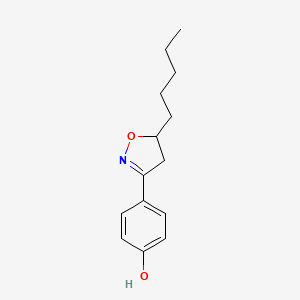


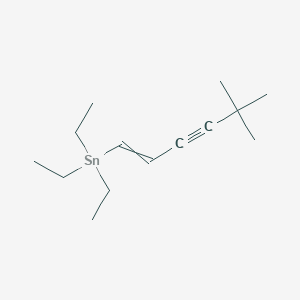
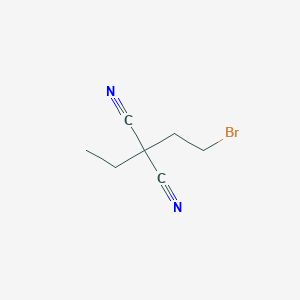
![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
